4,6-bis(4-chlorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes two 4-chlorophenyl groups and a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with suitable amines and subsequent cyclization can yield the desired pyrrolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and solvent systems that are environmentally friendly and cost-effective is crucial. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,4-d]pyrimidines .
Scientific Research Applications
4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,6-BIS(4-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: This compound has hydroxyl groups instead of chlorophenyl groups, which may alter its reactivity and applications.
4,6-BIS(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: The presence of methoxy groups can influence the compound’s electronic properties and interactions.
Uniqueness
The presence of chlorophenyl groups in 4,6-BIS(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE imparts unique electronic and steric properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H15Cl2N3O2 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
4,6-bis(4-chlorophenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-23-15-10-24(14-8-6-13(21)7-9-14)18(25)16(15)17(22-19(23)26)11-2-4-12(20)5-3-11/h2-9,17H,10H2,1H3,(H,22,26) |
InChI Key |
QEOBEFDWWRTCEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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